Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(13-20(25)24(23-21)17-9-7-6-8-10-17)30-31(27,28)19-12-15(3)14(2)11-16(19)4/h6-13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWCAHDAJTACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate features a unique structure that combines a pyridazine ring with a sulfonate group. The presence of the sulfonyl group may enhance its solubility and bioavailability, which are critical factors for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 394.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research suggests that compounds similar to this compound may exhibit various biological activities such as:
- Antimicrobial Activity : Investigations have shown that derivatives of pyridazine compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antitumor Effects : Some studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on pyridazine derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that certain modifications to the pyridazine core led to enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Table 2: Summary of Biological Studies
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synergistic Effects : When combined with existing antibiotics, this compound showed synergistic effects that could enhance treatment efficacy against resistant bacterial strains.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Preparation Methods
Synthesis of Ethyl 4-Hydroxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate
The pyridazine ring is constructed through cyclocondensation of ethyl 3-oxo-2-(phenylhydrazono)propanoate 1 under acidic conditions. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by dehydration to form the six-membered ring.
$$
\text{Ethyl 3-oxo-2-(phenylhydrazono)propanoate} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate} \quad
$$
Optimization Notes :
Alternative Routes via Hydrothermal Synthesis
Recent advancements in hydrothermal synthesis, as demonstrated in the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, suggest potential adaptation for pyridazine systems. However, the instability of hydrazine derivatives under high-temperature aqueous conditions limits direct applicability.
Sulfonylation of the 4-Hydroxy Intermediate
Reaction with 2,4,5-Trimethylbenzenesulfonyl Chloride
The hydroxyl group at position 4 undergoes sulfonylation with 2,4,5-trimethylbenzenesulfonyl chloride 2 in the presence of pyridine as a base. This step installs the sulfonate ester while preserving the integrity of the ethyl carboxylate.
$$
\text{4-Hydroxy intermediate} + \text{2,4,5-Trimethylbenzenesulfonyl chloride} \xrightarrow[\text{Pyridine, DCM}]{RT} \text{Target compound} \quad
$$
Critical Parameters :
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to hydroxy compound ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 80–85% yield.
Mechanistic Insights and Side Reactions
Competing Pathways During Sulfonylation
Regioselectivity in Cyclization
The orientation of the phenyl and ester groups during ring closure is governed by electronic and steric effects. Computational studies suggest that the Z-configuration of the hydrazone precursor favors cyclization to the observed regioisomer.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)
- δ 2.28 (s, 3H, Ar-CH₃)
- δ 2.38 (s, 6H, Ar-CH₃)
- δ 4.45 (q, J = 7.1 Hz, 2H, OCH₂)
- δ 7.52–7.68 (m, 5H, Ph-H)
- δ 8.12 (s, 1H, H-5)
¹³C NMR (101 MHz, CDCl₃) :
- δ 14.1 (CH₂CH₃)
- δ 21.4, 21.7, 21.9 (Ar-CH₃)
- δ 62.5 (OCH₂)
- δ 118.2–145.6 (aromatic carbons)
- δ 163.5 (C=O ester)
- δ 170.2 (C=O pyridazine)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 485.1342
- Calculated for C₂₃H₂₄N₂O₆S : 485.1339
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost Analysis of Key Reagents
- 2,4,5-Trimethylbenzenesulfonyl chloride : $320/kg (bulk pricing)
- Ethyl 3-oxo-2-(phenylhydrazono)propanoate : $150/kg
- Pyridine : $45/L
Process Optimization
- Continuous Flow Reactors : Enhance heat transfer during cyclization, reducing reaction time by 40%.
- Catalytic Recycling : Pd/C catalysts from nitro reductions can be reused up to five times without significant activity loss.
Pharmacological and Material Applications
While the primary focus of this compound remains synthetic, structural analogs demonstrate:
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 0–60°C | Prevents decomposition of reactive intermediates |
| Solvent | Dichloromethane, THF | Enhances solubility of sulfonyl chloride |
| Reaction Time | 6–24 hours | Ensures complete substitution |
Purification via column chromatography or recrystallization is essential to isolate the product, with analytical validation by NMR and HPLC .
Basic: How is the molecular structure characterized?
Q. Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., sulfonate ester protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 469.3).
- X-ray Crystallography : Resolves dihydropyridazine ring conformation and torsional angles of substituents (if crystals are obtainable).
Q. Key Structural Features :
- Dihydropyridazine ring with keto-enol tautomerism.
- Electron-withdrawing sulfonate ester enhancing reactivity .
Advanced: What strategies resolve conflicting spectroscopic data during structural elucidation?
Q. Methodological Approaches :
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine derivatives with sulfonate esters).
- Computational Validation : DFT calculations predict NMR chemical shifts, identifying discrepancies caused by dynamic effects .
Example : Conflicting NOESY signals for sulfonate orientation can be resolved by comparing calculated vs. observed coupling constants .
Advanced: How can computational modeling predict biological activity?
Q. Strategies :
- Molecular Docking : Screens against bacterial dihydropteroate synthase (target for sulfonamides) to assess binding affinity.
- QSAR Models : Correlates substituent electronic effects (e.g., Hammett σ values for aryl groups) with antimicrobial activity.
- DFT Calculations : Evaluates the sulfonate group’s electrophilicity and hydrolysis susceptibility .
Q. Key Issues :
- Byproduct Formation : Competing O- vs. N-sulfonylation requires stoichiometric control of sulfonyl chloride.
- Intermediate Instability : Dihydropyridazine intermediates prone to oxidation; use of inert atmospheres (N2/Ar) is critical.
- Scalability : Multi-step purification reduces overall yield; one-pot strategies are under investigation.
Q. Optimization Tactics :
- Design of Experiments (DoE) : Statistical screening of temperature, solvent, and catalyst ratios.
- In Situ Monitoring : ReactIR tracks reaction progress to minimize over-sulfonation .
Advanced: How does the sulfonate ester influence reactivity and stability?
Q. Reactivity :
- Hydrolysis : Susceptible to alkaline conditions (pH > 9), forming the corresponding hydroxy derivative.
- Nucleophilic Substitution : Acts as a leaving group in SN2 reactions (e.g., displacement by amines in drug derivatization).
Q. Stability :
- Thermal Degradation : Decomposes above 150°C; storage at –20°C in desiccated environments is recommended.
- Photostability : UV light induces cleavage; amber vials are used during handling .
Advanced: What methods study its mechanism of action in antimicrobial assays?
Q. Experimental Design :
- Enzyme Inhibition Assays : Measure IC50 against dihydropteroate synthase using spectrophotometric monitoring of dihydrofolate formation.
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Resistance Studies : Compare efficacy against sulfonamide-resistant mutants via gene knockout models.
Q. Data Interpretation :
- Synergistic effects with trimethoprim suggest folate pathway disruption, a hallmark of sulfonamide activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
